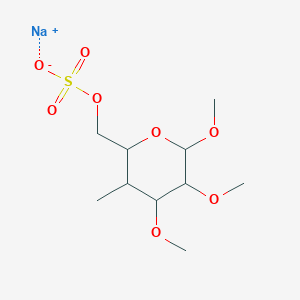
Sodium;(4,5,6-trimethoxy-3-methyloxan-2-yl)methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt: is a derivative of beta-cyclodextrin. This compound is known for its ability to act as an inhibitor of anthrax lethal toxin . It is a modified cyclodextrin with methyl and sulfo groups, which enhances its solubility and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt involves the methylation and sulfonation of beta-cyclodextrin. The process typically includes:
Methylation: Beta-cyclodextrin is reacted with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce methyl groups at the 2 and 3 positions.
Sulfonation: The methylated beta-cyclodextrin is then treated with sulfonating agents like sulfur trioxide or chlorosulfonic acid to introduce sulfo groups at the 6 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of reactive sulfo groups, it can participate in nucleophilic substitution reactions.
Complexation Reactions: It can form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reactions are typically carried out in aqueous or organic solvents under mild conditions.
Complexation Reactions: These reactions often occur in aqueous solutions at room temperature, with the cyclodextrin derivative acting as a host molecule.
Major Products:
Substitution Reactions: The major products are substituted cyclodextrin derivatives with various functional groups.
Complexation Reactions: The major products are inclusion complexes with enhanced solubility and stability of the guest molecules.
Wissenschaftliche Forschungsanwendungen
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a solubilizing agent for hydrophobic compounds and as a catalyst in various organic reactions.
Biology: It acts as an inhibitor of anthrax lethal toxin, making it valuable in biochemical studies and drug development.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form inclusion complexes with various drugs, enhancing their solubility and bioavailability.
Industry: It is used in the formulation of pharmaceuticals, cosmetics, and food products to improve the solubility and stability of active ingredients.
Wirkmechanismus
The mechanism by which Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt exerts its effects involves:
Inhibition of Anthrax Lethal Toxin: It binds to the protective antigen component of the toxin, preventing the formation of the lethal toxin complex.
Formation of Inclusion Complexes: The compound forms inclusion complexes with various guest molecules, encapsulating them within its hydrophobic cavity. This enhances the solubility and stability of the guest molecules, facilitating their delivery and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin: Another methylated derivative of beta-cyclodextrin with different substitution patterns.
Heptakis(6-O-sulfo)-beta-cyclodextrin: A sulfonated derivative with sulfo groups only at the 6 position.
Comparison:
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt: is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in forming inclusion complexes and inhibiting toxins.
Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin: has higher hydrophobicity due to the presence of more methyl groups, making it less soluble in water.
Heptakis(6-O-sulfo)-beta-cyclodextrin: has higher hydrophilicity due to the presence of more sulfo groups, making it more soluble in water but less effective in forming inclusion complexes with hydrophobic molecules.
Eigenschaften
Molekularformel |
C10H19NaO8S |
|---|---|
Molekulargewicht |
322.31 g/mol |
IUPAC-Name |
sodium;(4,5,6-trimethoxy-3-methyloxan-2-yl)methyl sulfate |
InChI |
InChI=1S/C10H20O8S.Na/c1-6-7(5-17-19(11,12)13)18-10(16-4)9(15-3)8(6)14-2;/h6-10H,5H2,1-4H3,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
JIZSLFVBNIXFPD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1C(OC(C(C1OC)OC)OC)COS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


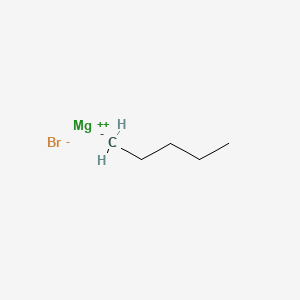

![7-[2-(4,4-Difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B13391385.png)
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
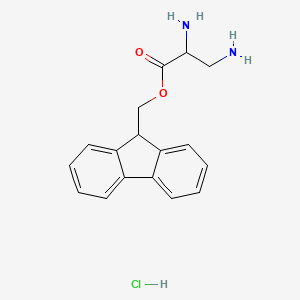
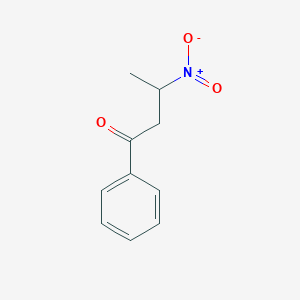
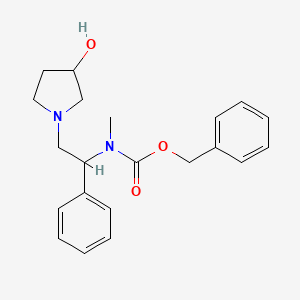
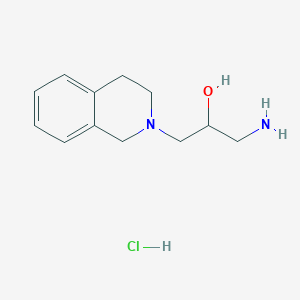
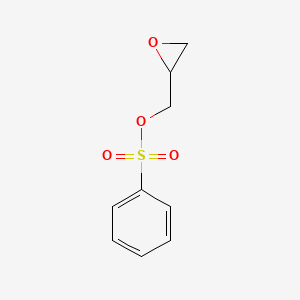
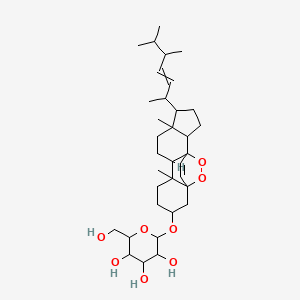

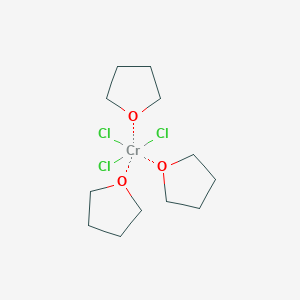
![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)

